4-(Bromomethyl)-4'-(trifluoromethyl)-1,1'-biphenyl

Description

Historical Context and Discovery

4-(Bromomethyl)-4'-(trifluoromethyl)-1,1'-biphenyl emerged as a compound of interest in the early 21st century, driven by advancements in synthetic methodologies for functionalized biphenyl derivatives. Its discovery is attributed to the growing demand for halogenated aromatics in pharmaceutical intermediates and materials science. The compound’s synthesis leverages classical bromination techniques, such as the Wohl–Ziegler reaction , which utilizes N-bromosuccinimide (NBS) and radical initiators like azobisisobutyronitrile (AIBN) in carbon tetrachloride. Early applications focused on its utility as a building block for cross-coupling reactions, particularly in palladium-catalyzed transformations.

Structural Features and Molecular Architecture

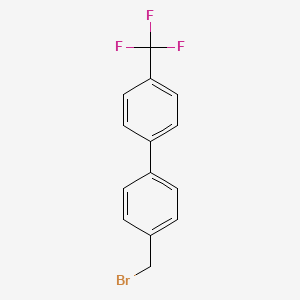

The molecule consists of a biphenyl core with two distinct functional groups:

- A bromomethyl (-CH₂Br) substituent at the para-position of one benzene ring.

- A trifluoromethyl (-CF₃) group at the para-position of the adjacent ring.

The biphenyl system allows for limited rotational freedom, with a dihedral angle between the two aromatic rings influenced by steric and electronic effects. The trifluoromethyl group’s electron-withdrawing nature induces partial polarization of the adjacent benzene ring, while the bromomethyl group provides a reactive site for nucleophilic substitution.

Nomenclature and Chemical Identity Parameters

The compound is systematically named 1-(bromomethyl)-4-[4-(trifluoromethyl)phenyl]benzene under IUPAC guidelines. Alternative designations include:

- 4-(Bromomethyl)-4'-(trifluoromethyl)biphenyl

- 4-Bromomethyl-4'-trifluoromethylbiphenyl

Identity parameters:

Structural Isomerism and Conformational Analysis

Positional Isomerism : Substitution patterns on the biphenyl framework permit isomers. For example, moving the bromomethyl group to the meta-position (3-bromomethyl) yields a distinct isomer (CAS 648438-78-2).

Conformational Dynamics :

- The biphenyl system exhibits a torsional angle of approximately 35–45° between the two rings, as determined by computational models.

- The trifluoromethyl group’s steric bulk and electronegativity slightly restrict rotation, increasing the rotational barrier compared to unsubstituted biphenyl.

- Substituent electronic effects: The -CF₃ group withdraws electron density, polarizing the ring and stabilizing certain conformers through dipole interactions.

Properties

IUPAC Name |

1-(bromomethyl)-4-[4-(trifluoromethyl)phenyl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10BrF3/c15-9-10-1-3-11(4-2-10)12-5-7-13(8-6-12)14(16,17)18/h1-8H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFWJYVSMZTXKKG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CBr)C2=CC=C(C=C2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10BrF3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Bromomethyl)-4’-(trifluoromethyl)-1,1’-biphenyl typically involves the following steps:

Starting Material: The synthesis begins with the preparation of 4’-trifluoromethyl-1,1’-biphenyl.

Bromomethylation: The introduction of the bromomethyl group is achieved through a bromomethylation reaction. This can be done using reagents such as N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide or azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform under reflux conditions.

Industrial Production Methods

In an industrial setting, the production of 4-(Bromomethyl)-4’-(trifluoromethyl)-1,1’-biphenyl may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

4-(Bromomethyl)-4’-(trifluoromethyl)-1,1’-biphenyl can undergo various chemical reactions, including:

Nucleophilic Substitution: The bromomethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: Reduction reactions can convert the bromomethyl group to a methyl group.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents (e.g., dimethylformamide) under mild heating.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products Formed

Nucleophilic Substitution: Formation of azides, thiols, or ethers.

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of methyl-substituted biphenyl derivatives.

Scientific Research Applications

Industrial Production Techniques

In industrial settings, continuous flow reactors and automated systems enhance the efficiency of production. Purification methods such as recrystallization or column chromatography ensure high purity of the final product.

Organic Synthesis

4-(Bromomethyl)-4'-(trifluoromethyl)-1,1'-biphenyl serves as an important intermediate in the synthesis of complex organic molecules. It is utilized in the preparation of pharmaceuticals and agrochemicals.

Medicinal Chemistry

This compound has been explored for its potential biological activities, including:

- Antimicrobial Properties : Investigated for efficacy against various pathogens.

- Anticancer Activity : Studied for its ability to inhibit cancer cell proliferation.

For instance, it has been used in the synthesis of antiviral agents targeting hepatitis C virus NS5B polymerase, demonstrating its relevance in developing therapeutic agents .

Material Science

In material science, the compound is utilized to produce specialty chemicals and advanced materials with specific electronic and optical properties. Its unique structural features allow for modifications that enhance material performance in various applications.

Chemical Reactions Involving this compound

The compound can undergo several types of chemical reactions:

- Nucleophilic Substitution : The bromomethyl group can be replaced by nucleophiles such as amines or thiols.

- Oxidation : Can be oxidized to form aldehydes or carboxylic acids.

- Reduction : Reduction can convert the bromomethyl group to a methyl group.

Reaction Conditions and Common Reagents

| Reaction Type | Common Reagents | Conditions |

|---|---|---|

| Nucleophilic Substitution | Sodium azide, potassium thiolate | Polar aprotic solvents (e.g., DMF) |

| Oxidation | Potassium permanganate | Acidic or basic conditions |

| Reduction | Lithium aluminum hydride | Anhydrous solvents |

Case Studies and Research Findings

Several studies have documented the applications of this compound:

- Antiviral Development :

- Material Development :

- Biological Activity Studies :

Mechanism of Action

The mechanism of action of 4-(Bromomethyl)-4’-(trifluoromethyl)-1,1’-biphenyl depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The bromomethyl group can act as an electrophile, forming covalent bonds with nucleophilic sites in proteins or DNA, thereby affecting their function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize the properties and applications of 4-(Bromomethyl)-4'-(trifluoromethyl)-1,1'-biphenyl, it is compared with five structurally related biphenyl derivatives (Table 1). Key comparison criteria include molecular weight, substituent effects, synthetic yields, spectral data, and functional applications.

Table 1: Comparative Analysis of this compound and Analogues

Structural and Substituent Effects

- Electron-Withdrawing vs. Electron-Donating Groups : The trifluoromethyl (-CF₃) group in the target compound enhances electrophilicity at the bromomethyl site compared to analogues like 4-(Bromomethyl)-4'-fluoro-1,1'-biphenyl (2f). Fluorine’s inductive effect (-I) is weaker than -CF₃, making the target compound more reactive in nucleophilic substitutions .

- Positional Isomerism : The meta-substituted bromomethyl in 2g reduces synthetic yield (48% vs. 73% for para-substituted 2f), likely due to steric hindrance or regiochemical challenges in cross-coupling reactions .

- Bifunctional vs. Monofunctional Derivatives: The presence of dual bromomethyl groups in 4,4'-bis(bromomethyl)-1,1'-biphenyl increases molecular weight (338.06 g/mol) and reactivity for polymerization, contrasting with the target compound’s balance of reactivity and stability .

Spectral and Physical Properties

- ¹H NMR Trends : Para-substituted bromomethyl groups (e.g., 2f) exhibit distinct aromatic multiplet signals (δ 7.57–7.45) and a singlet for -CH₂Br (δ 4.55), whereas meta-substituted analogues (2g) show split peaks due to asymmetric environments .

- Thermal Stability: Fluorinated biphenyls (e.g., FDPAVBi in ) demonstrate higher melting points (near 300°C) compared to non-fluorinated derivatives, suggesting that the target compound’s -CF₃ group may enhance thermal resistance .

Biological Activity

4-(Bromomethyl)-4'-(trifluoromethyl)-1,1'-biphenyl, also known as 4-(trifluoromethyl)benzyl bromide, is a compound with significant potential in medicinal chemistry. Its structure includes a bromomethyl group and a trifluoromethyl group, which contribute to its reactivity and biological activity. This article explores the biological activity of this compound, focusing on its synthesis, applications, and research findings.

- Molecular Formula : C8H6BrF3

- Molecular Weight : 239.03 g/mol

- Melting Point : 29-33 °C

- Boiling Point : 65-69 °C (at 5 mm Hg)

- Density : 1.546 g/mL at 25 °C

- Solubility : Insoluble in water

Synthesis and Applications

This compound serves as a versatile building block in organic synthesis. It has been utilized in the development of various pharmaceutical agents, particularly those targeting viral infections. For instance, it is used in the synthesis of 1-(substituted benzyl)-2-substituted-5,6-dichlorobenzimidazoles with antiviral properties, specifically against hepatitis C virus NS5B polymerase .

Antiviral Properties

Research indicates that derivatives of this compound exhibit antiviral activities. In particular, compounds synthesized from this structure have shown effectiveness against hepatitis C virus by inhibiting the NS5B polymerase enzyme . This mechanism is crucial for viral replication, making these compounds potential candidates for antiviral drug development.

Antibacterial Activity

The compound also demonstrates antibacterial properties. Studies have reported that various derivatives possess moderate antibacterial activity against Gram-negative bacteria. For example, certain synthesized derivatives exhibited Minimum Inhibitory Concentration (MIC) values ranging from 12.5 to 25 μg/mL against pathogens like MRSA and K. pneumoniae . This suggests that modifications to the biphenyl structure can enhance its antimicrobial effectiveness.

Study on Antiviral Activity

In a recent study published in Biomolecules, researchers synthesized several derivatives of this compound and tested their antiviral efficacy. The results indicated that some derivatives significantly inhibited the replication of hepatitis C virus in vitro, with IC50 values demonstrating their potency .

Study on Antibacterial Activity

Another study focused on the antibacterial properties of synthesized compounds based on this biphenyl derivative. The research highlighted that specific modifications led to enhanced activity against resistant bacterial strains. The most effective compounds were noted to inhibit biofilm formation at concentrations as low as 0.5 μg/mL .

Summary of Research Findings

Q & A

Q. Example Reaction Conditions

| Compound | Catalyst | Solvent Ratio | Yield | Key NMR Signals (δ) |

|---|---|---|---|---|

| 4-(Bromomethyl) derivative | Ni/Pd | Petroleum ether/EtOAc | 73% | 4.55 (s, 2H, CH2Br) |

What spectroscopic techniques are essential for confirming the structure of this compound?

Q. Basic

- 1H NMR : Identifies bromomethyl (δ ~4.55) and aromatic protons (δ 7.45–7.57). Splitting patterns differentiate ortho/meta substituents .

- 19F NMR : Confirms the trifluoromethyl group (δ ~-60 ppm) .

- HRMS : Ensures molecular mass accuracy (e.g., 337.0811 calculated vs. 337.0817 observed) .

- X-ray crystallography : Resolves stereochemical ambiguities, as demonstrated in structurally related bromophenyl derivatives (R factor = 0.048) .

How can researchers resolve contradictions between theoretical and experimental data in the characterization of derivatives?

Q. Advanced

- HRMS discrepancies : Recalibrate instrumentation if deviations exceed 1 ppm. For example, a 0.6 mDa difference in a biphenyl derivative was resolved by repeating measurements under high-resolution conditions .

- NMR signal conflicts : Use preparative HPLC to isolate impurities (e.g., residual solvents or byproducts). For ambiguous aromatic splitting, 2D NMR (COSY, HSQC) clarifies coupling networks .

- Crystallographic validation : Single-crystal X-ray diffraction definitively resolves structural conflicts, such as unexpected dihedral angles in biphenyl cores .

What strategies optimize the yield of this compound in cross-coupling reactions?

Q. Advanced

- Catalyst optimization : Adjust Ni/Pd ratios to balance reactivity and selectivity. Higher Pd loading improves aryl halide activation .

- Solvent polarity : Lower-polarity solvents (e.g., petroleum ether) enhance crystallization, achieving 73% yield for bromomethyl analogs .

- Temperature control : Maintain 65°C to accelerate coupling while minimizing decomposition .

- Stoichiometry : Use a 1.2:1 ratio of bromomethyl precursor to trifluoromethyl aryl halide to drive completion .

How do bromomethyl and trifluoromethyl groups influence reactivity in subsequent functionalization?

Q. Advanced

- Bromomethyl group : Acts as a leaving group in nucleophilic substitutions (e.g., Suzuki-Miyaura couplings). Steric hindrance from the biphenyl backbone may slow reactivity, requiring polar aprotic solvents (DMF, DMSO) .

- Trifluoromethyl group : Electron-withdrawing effects deactivate the aromatic ring, directing electrophilic substitutions to para positions. This is critical in designing derivatives for medicinal chemistry (e.g., antimicrobial agents) .

What crystallographic methods are used to analyze the molecular conformation of this compound?

Q. Advanced

- Single-crystal X-ray diffraction : Resolves bond lengths and angles (mean σ(C–C) = 0.005 Å). For example, related biphenyl structures show dihedral angles of 15–25° between aromatic rings .

- Data refinement : Use SHELXL for high R-factor convergence (e.g., wR = 0.158) .

- Thermal ellipsoids : Validate spatial occupancy of bromomethyl and trifluoromethyl groups to assess steric strain .

How does the compound’s stability vary under different storage conditions?

Q. Advanced

- Light sensitivity : Store in amber vials to prevent photolytic degradation of the C-Br bond.

- Moisture : The trifluoromethyl group is hydrolytically stable, but bromomethyl may react with water. Use desiccants in storage .

- Temperature : Long-term stability at -20°C is recommended, as elevated temperatures (>40°C) accelerate decomposition .

Q. Notes

- All data derive from peer-reviewed syntheses, crystallographic studies, and spectroscopic analyses.

- For replication, refer to cited experimental protocols and validation methods.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.